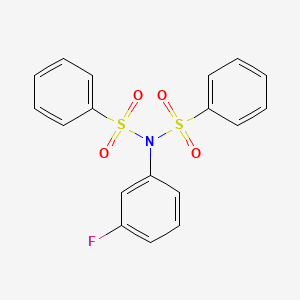![molecular formula C19H20N2O4 B13371581 4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid](/img/structure/B13371581.png)
4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid is an organic compound with a complex structure that includes both amino and oxo functional groups
Preparation Methods
The synthesis of 4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid typically involves multiple steps. One common synthetic route includes the reaction of diphenylamine with an appropriate oxo compound under controlled conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amino alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Scientific Research Applications
4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid can be compared with similar compounds such as:
This compound: This compound has similar structural features but may differ in its reactivity and applications.
This compound: Another related compound with potential differences in biological activity and chemical properties.
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-oxo-4-[[3-oxo-3-(N-phenylanilino)propyl]amino]butanoic acid |
InChI |
InChI=1S/C19H20N2O4/c22-17(11-12-19(24)25)20-14-13-18(23)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,22)(H,24,25) |
InChI Key |
BEUBPEQXBHOLDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371516.png)
![N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide](/img/structure/B13371524.png)

![3-{Benzyl[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B13371532.png)
![8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371538.png)
![6-(4-Methoxyphenyl)-3-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371549.png)
![5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371555.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13371557.png)

![N-{2-[(5-nitro-2-furoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B13371576.png)
![6-bromo-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13371585.png)

![4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B13371589.png)
